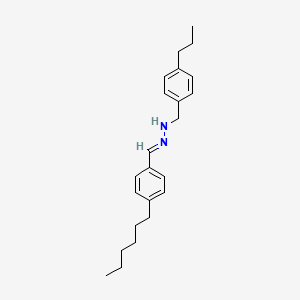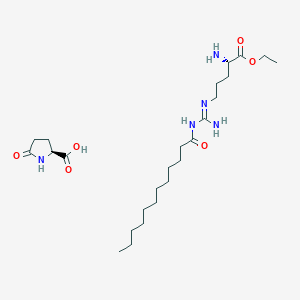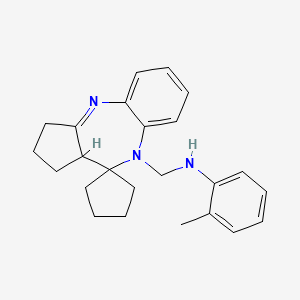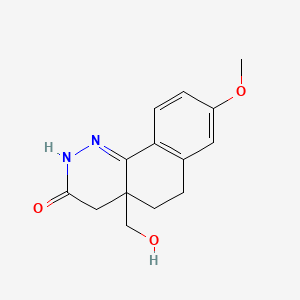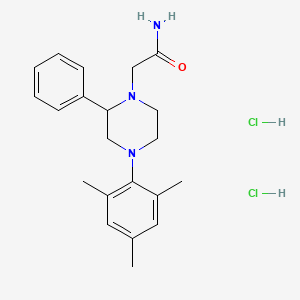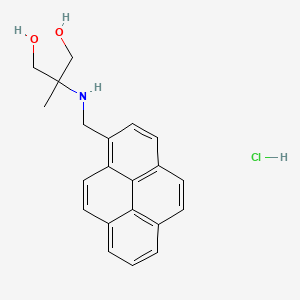
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride is a chemical compound known for its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride typically involves the reaction of 1-pyrenylmethylamine with 2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving DNA intercalation.
Biology: The compound’s ability to bind to DNA makes it useful in biological research, particularly in studying DNA interactions and antitumor activity.
Medicine: Due to its potential antitumor properties, the compound is being investigated for its use in cancer treatment.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential antitumor effects. The compound’s molecular targets include DNA itself, and the pathways involved are related to DNA binding and disruption .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other (1-pyrenylmethyl)amino alcohols and derivatives such as:
- 2-[(arylmethyl)amino]-2-methyl-1,3-propanediol derivatives
- Crisnatol (770U82)
- 773U82
- 502U83
Uniqueness
What sets 1,3-Propanediol, 2-methyl-2-((1-pyrenylmethyl)amino)-, hydrochloride apart is its specific structure, which allows for moderate DNA binding and potential antitumor activity. Unlike some other derivatives, it maintains a balance between DNA binding strength and antitumor efficacy .
Propiedades
Número CAS |
96403-91-7 |
|---|---|
Fórmula molecular |
C21H22ClNO2 |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
2-methyl-2-(pyren-1-ylmethylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-17-8-7-16-6-5-14-3-2-4-15-9-10-18(17)20(16)19(14)15;/h2-10,22-24H,11-13H2,1H3;1H |
Clave InChI |
ZMNFETLBLNLKSC-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)NCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


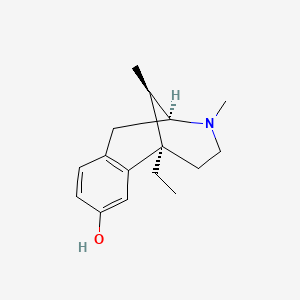
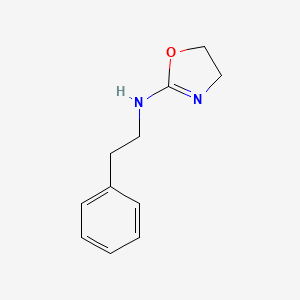
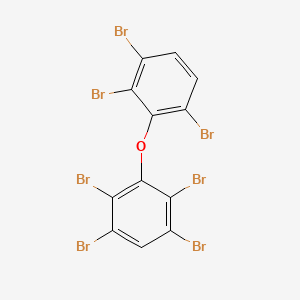

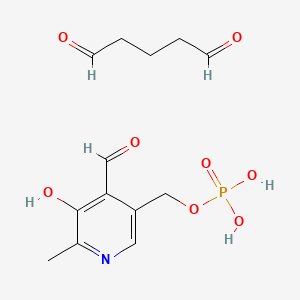

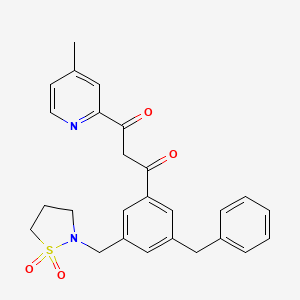
![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)
